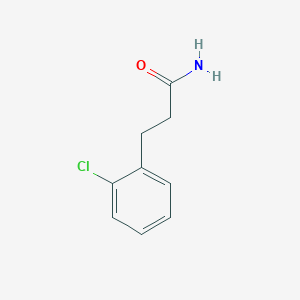
3-(2-Chlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)propanamide, also known as Chlorprothixene, is a chemical compound that belongs to the class of thioxanthene derivatives. It is a potent neuroleptic drug that is widely used in the treatment of various psychiatric disorders such as schizophrenia, bipolar disorder, and anxiety. Chlorprothixene is known for its ability to alleviate the symptoms of these disorders by modulating the levels of certain neurotransmitters in the brain.
Mécanisme D'action
The exact mechanism of action of 3-(2-Chlorophenyl)propanamideene is not fully understood. However, it is believed to exert its therapeutic effects by blocking the activity of certain neurotransmitters in the brain such as dopamine, serotonin, and norepinephrine. By modulating the levels of these neurotransmitters, 3-(2-Chlorophenyl)propanamideene is able to alleviate the symptoms of various psychiatric disorders.
Effets Biochimiques Et Physiologiques
3-(2-Chlorophenyl)propanamideene has been shown to have several biochemical and physiological effects in the body. It has been reported to increase the levels of prolactin, a hormone that is involved in lactation and reproductive function. 3-(2-Chlorophenyl)propanamideene has also been shown to decrease the levels of certain enzymes such as alanine aminotransferase and aspartate aminotransferase, which are involved in liver function.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-Chlorophenyl)propanamideene has several advantages for use in lab experiments. It is a potent and selective neuroleptic drug that can be used to study the effects of neurotransmitters on various physiological processes. However, 3-(2-Chlorophenyl)propanamideene also has some limitations. It is not suitable for use in experiments involving animals due to its potential toxicity. Additionally, 3-(2-Chlorophenyl)propanamideene may have some off-target effects that could confound the results of certain experiments.
Orientations Futures
There are several future directions for research on 3-(2-Chlorophenyl)propanamideene. One area of interest is the development of new analogs of 3-(2-Chlorophenyl)propanamideene that may have improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the long-term effects of 3-(2-Chlorophenyl)propanamideene on the brain and other organs. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(2-Chlorophenyl)propanamideene and its potential use in the treatment of other neurological disorders.
Méthodes De Synthèse
3-(2-Chlorophenyl)propanamideene can be synthesized by the reaction of 2-chlorobenzonitrile with 2-(2-chloroethoxy)ethanol in the presence of sodium hydroxide and potassium carbonate. The resulting product is then treated with thionyl chloride to form 3-(2-chlorophenyl)propanenitrile, which is then reduced with hydrogen gas in the presence of palladium on carbon to yield 3-(2-Chlorophenyl)propanamideene.
Applications De Recherche Scientifique
3-(2-Chlorophenyl)propanamideene has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders. Several studies have reported its efficacy in reducing the symptoms of schizophrenia, bipolar disorder, and anxiety. 3-(2-Chlorophenyl)propanamideene has also been investigated for its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
134306-93-7 |
|---|---|
Nom du produit |
3-(2-Chlorophenyl)propanamide |
Formule moléculaire |
C9H10ClNO |
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C9H10ClNO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H2,11,12) |
Clé InChI |
FYNMXNGAHZKQFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCC(=O)N)Cl |
SMILES canonique |
C1=CC=C(C(=C1)CCC(=O)N)Cl |
Synonymes |
BenzenepropanaMide, 2-chloro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Methylthio)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B169945.png)
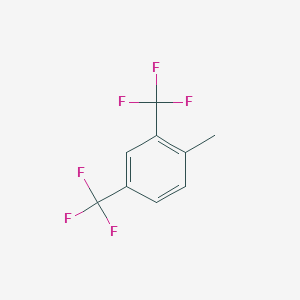
![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)
![1-[2-[[(Diphenylmethylene)amino]oxy]ethyl]-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid methyl ester](/img/structure/B169952.png)
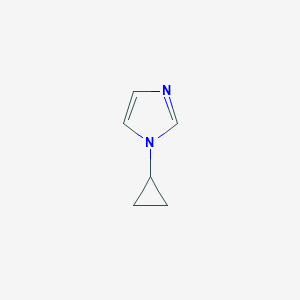
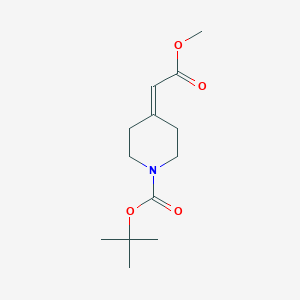
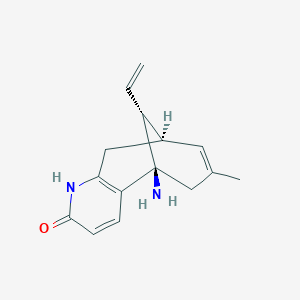
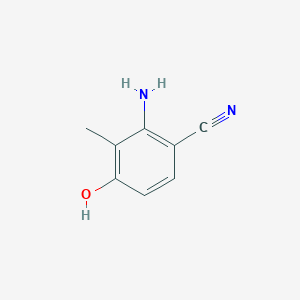
![2,5-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B169963.png)
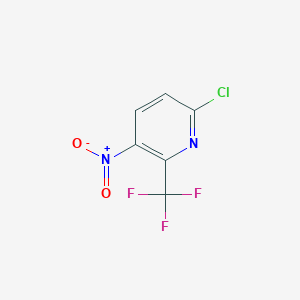
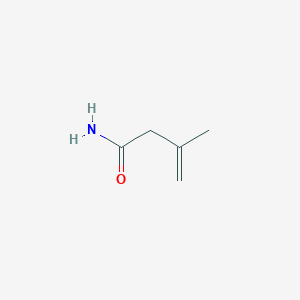
![Carbamic acid, [(1R,2S)-2-hydroxycyclohexyl]-, phenylmethyl ester](/img/structure/B169970.png)
![2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol](/img/structure/B169972.png)
![Ethyl 3-methylimidazo[2,1-b]thiazole-2-carboxylate](/img/structure/B169974.png)